molecular formula C20H18O8 B1253902 (-)-Di-p-toluoyltartaric acid

(-)-Di-p-toluoyltartaric acid

Cat. No.: B1253902
M. Wt: 386.4 g/mol
InChI Key: NTOIKDYVJIWVSU-UHFFFAOYSA-N
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Description

Fundamentals of Molecular Chirality and Enantiomerism in Chemical Systems

The concept of chirality, derived from the Greek word for hand, describes a geometric property of molecules that are non-superimposable on their mirror images. chiralpedia.com These mirror-image pairs are called enantiomers. libretexts.orglumenlearning.com Just as a left hand will not fit into a right-handed glove, enantiomers, despite having the same chemical formula and connectivity, can exhibit profoundly different behaviors when interacting with other chiral molecules, such as the proteins and enzymes in our bodies. lumenlearning.comdrpress.org

A common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. chiralpedia.comwikipedia.org While enantiomers share identical physical properties like melting point, boiling point, and solubility in achiral environments, they differ in their interaction with plane-polarized light. libretexts.orgwikipedia.org One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while its counterpart will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)). libretexts.orglumenlearning.com A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. libretexts.org

The significance of chirality is most pronounced in biological systems. Many biological molecules, including amino acids and sugars, are chiral. libretexts.org This inherent chirality in nature means that the two enantiomers of a drug can have vastly different pharmacological effects. One enantiomer might be therapeutically active, while the other could be inactive or, in some cases, even cause harmful side effects. numberanalytics.com This necessitates the separation of racemic mixtures into their individual enantiomers, a process known as chiral resolution. numberanalytics.com

Historical Development of Chiral Resolution Techniques

The journey to understanding and manipulating chirality has been a long and fascinating one, with several key figures and discoveries paving the way for modern stereochemistry.

The foundational work in stereochemistry was laid in the 19th century by the brilliant French scientist Louis Pasteur. numberanalytics.combritannica.com In 1848, while studying the crystalline forms of sodium ammonium (B1175870) tartrate, a salt of tartaric acid found in wine, Pasteur made a groundbreaking observation. libretexts.orgtxst.edu He noticed that the crystals existed in two distinct, mirror-image forms. britannica.com With painstaking patience and a pair of tweezers, he manually separated these two types of crystals. libretexts.org

Upon dissolving each type of crystal in water, he found that one solution rotated plane-polarized light to the right (dextrorotatory), just as the naturally occurring tartaric acid did, while the other solution rotated the light to the left (levorotatory) by the same degree. libretexts.org This was the first-ever resolution of a racemic mixture and provided conclusive evidence for the existence of molecules as three-dimensional objects with a specific spatial arrangement. libretexts.org Pasteur's work established the field of stereochemistry and demonstrated the profound link between molecular asymmetry and optical activity. britannica.comip-korea.org

Following Pasteur's initial discovery, the field of chiral resolution began to evolve. The method of manual separation, while revolutionary, was not practical for most compounds. This led to the development of more sophisticated techniques. Crystallization-based methods became a cornerstone of chiral resolution. chiralpedia.com The most common approach involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.org This reaction forms a pair of diastereomers, which are stereoisomers that are not mirror images of each other. libretexts.org Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. chiralpedia.comwikipedia.org

Tartaric acid, the very molecule that led Pasteur to his discovery, and its derivatives have played a central role in this evolution. msu.eduwikipedia.org Their availability in enantiomerically pure forms and their ability to form crystalline salts with a wide range of basic compounds have made them invaluable as chiral resolving agents. wikipedia.orgrasayanjournal.co.in Over the years, chemists have synthesized a variety of tartaric acid derivatives to optimize the resolution process for different types of molecules. These derivatives often have modified structures to enhance the differences in solubility between the diastereomeric salts, leading to more efficient separations. nih.gov

Overview of the Strategic Importance of (-)-Di-p-toluoyltartaric Acid in Contemporary Stereoselective Processes

Among the many derivatives of tartaric acid, this compound (DPTTA) has emerged as a particularly effective and widely used chiral resolving agent. guidechem.com This white crystalline powder is synthesized from L-tartaric acid. guidechem.comchemicalbook.com

The strategic importance of (-)-DPTTA lies in its ability to resolve racemic mixtures of various compounds, particularly amines. guidechem.comcymitquimica.com It is frequently employed in the pharmaceutical industry to obtain single-enantiomer drugs, a critical step in ensuring their safety and efficacy. guidechem.com For instance, it has been successfully used in the resolution of racemic albuterol, a bronchodilator, and tramadol (B15222), an analgesic. researchgate.netnih.gov The process typically involves the formation of diastereomeric salts with the racemic base, followed by separation through crystallization and subsequent liberation of the desired enantiomer. wikipedia.org

Beyond its role as a resolving agent, (-)-DPTTA and its enantiomer are also utilized in asymmetric synthesis, where a chiral auxiliary is used to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. guidechem.com Its robust nature, efficiency, and the high chemical and optical purities it can achieve make this compound a cornerstone of modern stereoselective processes. researchgate.net

Properties of this compound

PropertyValueSource
Chemical Formula C20H18O8 guidechem.com
Molar Mass 386.35 g/mol guidechem.com
Appearance White to light yellow crystalline powder chemicalbook.com
Melting Point 169-171 °C chemicalbook.com
CAS Number 32634-66-5 guidechem.com
Solubility Sparingly soluble in water guidechem.com

Research Findings on the Application of this compound

ApplicationDescriptionSource
Chiral Resolution Used as a resolving agent for racemic bases to isolate the (-)-enantiomeric forms. guidechem.comchemicalbook.com
Pharmaceutical Intermediate Utilized in the synthesis of drugs like Escitalopram. chemicalbook.com
Asymmetric Synthesis Employed as a chiral auxiliary to induce chirality in organic compounds. guidechem.com
Resolution of Tramadol Efficiently separates the enantiomers of the analgesic drug Tramadol. researchgate.net
Resolution of Albuterol Used for the selective crystallization of the di-p-toluoyl-D-tartrate salt of Albuterol. nih.gov
Synthesis of Obatoclax Utilized in a scalable process for the synthesis of the Bcl inhibitor Obatoclax. acs.org
Resolution of Nicotine (B1678760) The related di-benzoyl tartaric acid is used for the resolution of nicotine. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)

InChI Key

NTOIKDYVJIWVSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O

Synonyms

di-p-toluoyl-D-tartaric acid
di-p-toluoyltartaric acid

Origin of Product

United States

Synthetic Methodologies for the Preparation and Derivatization of Di P Toluoyltartaric Acid

Established Synthetic Pathways for the Di-p-toluoyl Esterification of Tartaric Acid

The primary and most established method for synthesizing (-)-di-p-toluoyltartaric acid involves the esterification of L-tartaric acid with p-toluoyl chloride. smolecule.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid generated during the process. The general procedure involves dissolving L-tartaric acid in a suitable solvent, followed by the addition of p-toluoyl chloride.

A common approach involves a two-step process:

Protection of Tartaric Acid: The hydroxyl groups of L-tartaric acid are first protected, often using an acyl chloride under anhydrous conditions.

Di-esterification: The protected tartaric acid then reacts with an excess of p-toluoyl chloride in a polar aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724). The reaction is typically conducted at elevated temperatures (50–65°C) for an extended period (12–24 hours) to ensure complete conversion.

Another documented method utilizes p-toluylic acid and thionyl chloride. In this pathway, p-toluylic acid is reacted with thionyl chloride in the presence of a solvent and a catalyst to form p-toluoyl chloride in situ. google.com Subsequently, tartaric acid is added to the reaction mixture, which is then heated under reflux. google.com After cooling, the pH is adjusted to neutral, and the product is isolated by filtration. google.com

Optimization of Synthetic Protocols for Enhanced Yield and Optical Purity

Efforts to improve the synthesis of di-p-toluoyltartaric acid have focused on increasing the yield and ensuring high optical purity. One patented method describes a process that reportedly achieves a product purity of over 99% and a total yield of more than 95%. google.com This method utilizes D-tartaric acid and p-toluoyl chloride with copper sulfate (B86663) as a catalyst and toluene (B28343) as the solvent. google.com The reaction first produces di-p-toluoyl-D-tartaric anhydride (B1165640), which is then hydrolyzed with an equivalent amount of water to yield the final product. google.com A key advantage of this method is the recyclability of the toluene solvent and the water used in the hydrolysis step, which reduces production costs and environmental impact. google.com

The optimization of reaction conditions, such as the choice of solvent, catalyst, reaction time, and temperature, is crucial for maximizing yield and purity. For instance, a method for preparing (-)-di(p-toluoyl)tartaric acid highlights a simple process with high efficiency that allows for direct product isolation without the need to handle semi-finished products. google.com Research has also shown that the choice of solvent systems, such as dichloromethane and n-pentane, can be critical for achieving high enantiomeric purity during the resolution of other compounds using (-)-di-p-toluoyl-L-tartaric acid. lookchem.com

Table 1: Comparison of Synthetic Protocols for Di-p-toluoyltartaric Acid

Method Starting Materials Catalyst Solvent Key Features Reported Yield/Purity
Pyridine-Catalyzed Esterification L-Tartaric acid, p-toluoyl chloride Pyridine/Triethylamine Dichloromethane/Acetonitrile Two-step process involving protection and di-esterification. Not specified
In Situ Acyl Chloride Formation p-Toluylic acid, Thionyl chloride, Tartaric acid Not specified Not specified In situ generation of p-toluoyl chloride. google.com 85-87% google.com
Copper Sulfate Catalysis D-Tartaric acid, p-toluoyl chloride Copper sulfate Toluene Formation of anhydride intermediate, recyclable solvent. google.com >95% yield, >99% purity google.com

Preparation of Specific Di-p-toluoyltartaric Acid Stereoisomers for Targeted Research Applications

The synthesis of specific stereoisomers of di-p-toluoyltartaric acid is essential for their application in chiral resolution and asymmetric synthesis. The choice of the starting tartaric acid enantiomer (L- or D-) dictates the final stereochemistry of the product. For instance, using L-tartaric acid yields (-)-di-p-toluoyl-L-tartaric acid, which has a (2R,3R) configuration. lookchem.com Conversely, starting with D-tartaric acid produces the (+)-di-p-toluoyl-D-tartaric acid enantiomer.

These specific stereoisomers are instrumental in the resolution of racemic compounds. For example, both O,O'-di-p-toluoyl-D-tartaric acid and O,O'-di-p-toluoyl-L-tartaric acid are used as chiral reagents for the resolution of racemic amlodipine (B1666008). bhu.ac.in Similarly, D- and L-di-p-toluoyltartaric acids have been used for the resolution of α-n-propylamino-2-methylpropionanilide. scispace.com The effectiveness of the resolution often depends on the specific pairing of the resolving agent's stereoisomer with the target racemic compound. In some cases, a multi-step resolution process using either pure di-p-toluoyl-D-tartrate or pure di-p-toluoyl-L-tartrate is employed to achieve high optical purity of the target molecule. google.com

Derivatization Strategies for Modifying this compound for Specialized Research Purposes

The derivatization of this compound can expand its utility in research. While direct modifications of the di-p-toluoyltartaric acid molecule itself are less commonly reported, its derivatives, particularly its salts, are central to its function. The formation of diastereomeric salts with racemic bases is the cornerstone of its application as a resolving agent. guidechem.comsmolecule.com

Furthermore, anhydrides of tartaric acid, including di-p-toluoyl tartaric anhydride, have been successfully employed as chiral derivatization reagents for other enantiomeric compounds like hydroxy acids. researchgate.net The reactivity of the functional groups in di-p-toluoyltartaric acid, such as the carboxylic acid groups, allows it to participate in reactions like esterification and acylation, which are crucial for synthesizing various chiral compounds. smolecule.com

Research has also explored the use of O,O'-diacyl tartaric acid derivatives as chiral Brønsted acid catalysts. researchgate.net For instance, the inclusion of water in an O,O'-di-p-toluoyl-d-tartaric acid catalyst was found to be crucial for achieving high enantioselectivity in certain reactions. researchgate.net These findings suggest that strategic modifications and applications of di-p-toluoyltartaric acid and its derivatives can lead to the development of novel tools for asymmetric synthesis and other specialized research areas.

Applications of Di P Toluoyltartaric Acid in Chiral Resolution by Diastereomeric Salt Formation

Principles and Mechanisms of Diastereomeric Salt Crystallization

The separation of enantiomers via diastereomeric salt formation is a classical yet powerful technique that relies on the conversion of a pair of enantiomers into a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods such as fractional crystallization.

The fundamental principle behind chiral resolution using (-)-DPTTA is molecular recognition. In solution, the chiral resolving agent, (-)-DPTTA, interacts with each enantiomer of the racemic compound (a chiral amine, for instance) to form two diastereomeric salts: [(+)-amine-(-)-DPTTA] and [(-)-amine-(-)-DPTTA]. This recognition is a highly specific process governed by a combination of interactions.

In the solid state, the differences in the three-dimensional structures of the diastereomeric salts become crucial. The crystal lattice of one diastereomer may be more stable and less soluble than the other, leading to its preferential crystallization from the solution. The efficiency of this separation is contingent on the degree of difference in the physicochemical properties of the diastereomeric salts, which is a direct consequence of the molecular recognition between the resolving agent and the individual enantiomers.

The discrimination between enantiomers by (-)-DPTTA is driven by a network of non-covalent, supramolecular interactions. These interactions include:

Hydrogen Bonding: The carboxylic acid groups of (-)-DPTTA are potent hydrogen bond donors, while the amino groups of the chiral bases are hydrogen bond acceptors. The formation of strong and stereospecific hydrogen bonds is a primary driver for the formation of the diastereomeric salts. The precise geometry and strength of these hydrogen bonds can differ significantly between the two diastereomers, influencing their relative stabilities and solubilities.

Ionic Interactions: The acidic nature of (-)-DPTTA and the basic nature of the amines lead to proton transfer and the formation of strong ionic bonds (salt bridges). These electrostatic interactions contribute significantly to the stability of the crystal lattice.

π-π Stacking: The aromatic p-toluoyl groups of (-)-DPTTA can engage in π-π stacking interactions with aromatic rings present in the chiral amine. The efficiency and geometry of this stacking can be highly dependent on the stereochemistry of the amine, further contributing to enantiodiscrimination.

The culmination of these supramolecular interactions results in a unique and complex three-dimensional architecture for each diastereomeric salt. The difference in the lattice energies of the two diastereomers, arising from the varied efficiencies of these interactions, is the ultimate determinant of their differential solubility and, consequently, the success of the chiral resolution.

Practical Methodologies for the Enantiomeric Separation of Chiral Amines and Bases

(-)-Di-p-toluoyltartaric acid has proven to be an effective resolving agent for a variety of chiral amines and basic compounds, including naturally occurring alkaloids and synthetic pharmaceutical intermediates.

The resolution of racemic alkaloids and other nitrogen-containing heterocyclic compounds is a significant application of (-)-DPTTA.

Nicotine (B1678760): The resolution of synthetic (±)-nicotine is crucial for obtaining the naturally occurring and more biologically active (S)-(-)-nicotine. Using di-p-toluoyl-d-tartaric acid, (S)-nicotine can be obtained with a chiral purity of 88% in a 60% yield. google.com In another study, treating racemic nicotine with di-p-toluoyl-d-tartaric acid in ethanol (B145695) resulted in the precipitation of the (S)-nicotine di-p-toluoyl-d-tartrate salt, which upon hydrolysis yielded (S)-nicotine with a chiral purity of 87.9% and a yield of 60%. google.comgoogleapis.com

Mianserin (B1677119): Mianserin is a tetracyclic antidepressant, with the (S)-(+)-enantiomer being more potent. The resolution of racemic mianserin has been successfully achieved using di-p-toluoyl tartaric acid. beilstein-journals.org By reacting racemic mianserin with (-)-di-p-toluoyl-L-tartaric acid in hot absolute ethanol, the (+)-mianserin salt crystallizes. google.com This method has been shown to be effective for producing both enantiomers in good yield and high purity. beilstein-journals.orgresearchgate.net

(-)-DPTTA is instrumental in the production of several single-enantiomer drugs by resolving their chiral intermediates.

Tramadol (B15222): A widely used analgesic, tramadol exists as a racemic mixture. A robust and efficient resolution has been developed using di-p-toluoyl-tartaric acid (DTTA). researchgate.netresearchgate.net Both enantiomers of tramadol can be separated with high chemical and optical purities by utilizing both antipodes of DTTA. researchgate.net For instance, the resolution of (±)-Tramadol with Di-p-toluoyl-D-tartaric acid in ethanol can yield the (-)-Tramadol salt with a diastereomeric excess (de) of over 99.5%. google.com

Amlodipine (B1666008): A calcium channel blocker used to treat hypertension, amlodipine's therapeutic activity primarily resides in the (S)-enantiomer. Racemic amlodipine can be resolved using optically active O,O'-Di-p-toluoyl-tartaric acid. bhu.ac.in The reaction of racemic amlodipine with O,O'-Di-p-toluoyl-L-tartaric acid in a solvent mixture of acetonitrile (B52724)/isopropanol (B130326) (1/9 v/v) produces the (R)-amlodipine di-p-toluoyl tartrate diastereomer, which can then be separated. googleapis.com

Interactive Data Table: Resolution of Chiral Amines with Di-p-toluoyltartaric Acid Derivatives

CompoundResolving AgentSolventYield (%)Optical/Diastereomeric Purity (%)Reference
(±)-NicotineDi-p-toluoyl-d-tartaric acidEthanol6087.9 (chiral purity) google.comgoogleapis.com
(±)-Mianserin(-)-Di-p-toluoyl-L-tartaric acidAbsolute EthanolGoodHigh beilstein-journals.orggoogle.com
(±)-TramadolDi-p-toluoyl-D-tartaric acidEthanol97>99.5 (de) google.com
(±)-AlbuterolDi-p-toluoyl-D-tartaric acidNot Specified38 (initial), 67 (overall)99.5 (optical purity) nih.gov
(±)-AmlodipineO,O'-Di-p-toluoyl-L-tartaric acidAcetonitrile/Isopropanol (1:9)Not SpecifiedHigh googleapis.combhu.ac.in

Optimization Parameters for Resolution Efficiency

The success and efficiency of chiral resolution by diastereomeric salt formation are highly dependent on several experimental parameters. Careful optimization of these factors is crucial for maximizing the yield and optical purity of the desired enantiomer.

Choice of Solvent: The solvent system plays a pivotal role in the resolution process. It influences the solubility of both diastereomeric salts. An ideal solvent will exhibit a large difference in solubility between the two diastereomers, allowing for the selective crystallization of the less soluble salt. The dielectric constant of the solvent can also significantly affect the resolution outcome. researchgate.net For example, in the resolution of amlodipine, a mixture of acetonitrile and isopropanol is used, while ethanol is employed for tramadol and nicotine resolutions. google.comgoogleapis.comgoogle.com

Temperature: Temperature affects the solubility of the diastereomeric salts. A controlled cooling profile is often employed to induce crystallization. The final temperature at which the crystals are harvested can impact both the yield and the purity of the product.

Molar Ratio of Resolving Agent: The stoichiometry between the racemic compound and the resolving agent can influence the outcome. While a 1:1 molar ratio is common, using a sub-stoichiometric amount of the resolving agent can sometimes be advantageous. For the resolution of mianserin, an unconventional ratio of base to acid was found to be necessary for successful crystallization. google.com

Crystallization Time: The duration of the crystallization process can affect the final diastereomeric excess of the precipitated salt. In some cases, a kinetic resolution may initially favor one diastereomer, while a longer crystallization time may lead to a thermodynamically more stable, but different, outcome. researchgate.net

Seeding: The introduction of a small crystal of the desired pure diastereomer (seeding) can induce its preferential crystallization and can be a critical step in achieving high optical purity and reproducibility, especially on an industrial scale.

Additives: In some instances, the addition of small amounts of other substances, such as water, can significantly impact the crystallization process and the efficiency of the resolution. researchgate.net

By systematically optimizing these parameters, it is possible to develop a robust and efficient process for the large-scale production of enantiomerically pure compounds using this compound.

Impact of Solvent Systems on Diastereomeric Salt Formation and Precipitation

The choice of solvent is a critical factor in the success of a diastereomeric salt resolution, as it directly influences the solubility of the diastereomeric salts and, consequently, the selectivity and yield of the crystallization. The ideal solvent system will maximize the solubility difference between the two diastereomers, ensuring that one precipitates as a highly pure solid while the other remains in the mother liquor.

Research has shown that C1-C4 alkanols are frequently effective solvents for resolutions involving (-)-DPTTA. google.com For the resolution of (±)-Tramadol, ethanol has been identified as a particularly preferred solvent, demonstrating a dramatic improvement in the efficiency of the resolution process compared to other resolving agents. google.comresearchgate.net Similarly, the resolution of (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine to produce levomepromazine (B1675116) successfully employs ethanol, where the desired diastereomeric salt is only slightly soluble at lower temperatures. google.com

In some cases, solvent mixtures are employed to fine-tune the solubility properties. The resolution of racemic amlodipine uses a solvent mixture of acetonitrile and isopropanol (1:9 v/v) to effectively precipitate the desired diastereomeric salt with high optical purity. bhu.ac.in The addition of water to an organic solvent can also be a key strategy. For instance, in the resolution of didesmethylcitalopram, a crucial step involves the addition of a specific amount of water at a particular temperature to the reaction mixture. researchgate.net A study on the resolution of mefloquine (B1676156) also utilized an ethanol/water (50:50 w/w) solvent system for growing single crystals of the diastereomeric salts. acs.org

The selection of an appropriate solvent system is often empirical and requires screening a range of solvents and mixtures to identify the optimal conditions for a specific racemic compound. acs.org The goal is to find a system where one diastereomer is sparingly soluble, leading to its crystallization, while the other is freely soluble. google.com

Table 1: Solvent Systems in (-)-DPTTA Mediated Resolutions

Racemic Compound Resolving Agent Solvent System Observation Reference
(±)-Tramadol This compound Ethanol High efficiency and yield of the desired diastereomeric salt. google.com, researchgate.net
(±)-Levomepromazine Base This compound Ethanol The desired salt is slightly soluble at 20°C, allowing for effective crystallization. google.com
(±)-Amlodipine O,O'-Di-p-toluoyl-L-tartaric acid Acetonitrile/Isopropanol (1:9 v/v) Produces the diastereomer with good yield and high optical purity. bhu.ac.in
(±)-Mefloquine This compound Ethanol/Water (50:50 w/w) Used for growing single crystals of the diastereomeric salts. acs.org

Effect of Crystallization Conditions (Temperature, Concentration, Seed Crystals)

Beyond the solvent system, the physical conditions of the crystallization process—namely temperature, concentration, and the use of seed crystals—are paramount in controlling the outcome of the resolution. pageplace.de These factors must be carefully optimized to maximize the yield and optical purity of the desired enantiomer. researchgate.net

Temperature plays a crucial role in controlling the supersaturation of the solution. Typically, the racemic base and the resolving agent are dissolved in the solvent at an elevated temperature to ensure complete dissolution. google.com Subsequently, a controlled cooling profile is applied to induce crystallization of the less soluble diastereomer. For the resolution of tramadol in ethanol, the components are mixed at 70°C, and the mixture is then gradually cooled to 25°C over approximately fifteen hours. google.com In the resolution of levomepromazine, the solution is prepared at 60°C, cooled to 50°C for seeding, held at that temperature, and then further cooled to 20°C over two hours to complete the crystallization. google.com

The use of seed crystals is a common and often essential technique to ensure controlled crystallization. google.com Seeding the supersaturated solution with a small quantity of the pure, desired diastereomeric salt provides a template for crystallization to begin, preventing spontaneous and potentially unselective nucleation. google.comresearchgate.net In the resolution of tramadol, seeding is performed at 65°C to effect crystallization. google.com For levomepromazine, the mixture is seeded at 50°C with a few crystals of the target salt to initiate the process. google.com This controlled initiation helps in obtaining crystals of better quality and higher purity.

Table 2: Crystallization Conditions in (-)-DPTTA Mediated Resolutions

Racemic Compound Temperature Profile Seeding Observation Reference
(±)-Tramadol Dissolved at 70°C, cooled to 65°C for seeding, then gradually cooled to 25°C over ~15 hours. Yes, at 65°C Controlled cooling and seeding lead to a copious precipitate with high diastereomeric excess (de). google.com

Challenges and Strategies for Scaling Up Diastereomeric Resolution Processes

Transitioning a diastereomeric resolution process from a laboratory procedure to a large-scale industrial application presents significant challenges. Issues that are manageable on a small scale can become major obstacles in a manufacturing environment, impacting yield, purity, cost-effectiveness, and robustness. researchgate.netresearchgate.net

One of the primary challenges is the lack of commercial-scale viability for some lab-developed resolution protocols. acs.org A process that works in a flask may not be efficient or economical when scaled up to produce multi-kilogram quantities. researchgate.net For example, a resolution of mefloquine using O,O-di-p-toluoyl-L-tartaric acid was noted to lack commercial-scale viability. acs.org Challenges can include difficult handling of solids, inconsistent yields, or failure to meet stringent purity requirements.

A key strategy to overcome these challenges is rigorous process optimization. This involves developing a robust and efficient resolution that can be reliably performed on a large scale. researchgate.net For the resolution of (±)-Tramadol, a process using di-p-toluoyl-tartaric acid was successfully scaled up to a 90-gram input, which required careful management of solvent volumes (1.32 L of ethanol). researchgate.net Such scale-up efforts require a deep understanding of the crystallization kinetics and thermodynamics.

The use of modern process development tools, such as Design of Experiments (DoE), can be instrumental in identifying and optimizing critical process parameters. researchgate.net This statistical approach allows for the systematic study of factors like temperature, concentration, and stoichiometry to define practical operating ranges and ensure the robustness of the process for manufacturing. researchgate.net

Another critical aspect of scale-up is the economic viability of the process, which includes the cost and recovery of the resolving agent. Since chiral resolving agents like (-)-DPTTA can be expensive, efficient recovery and recycling are often necessary for a commercially feasible process. researchgate.net The mother liquors from the initial crystallization, which are enriched in the other diastereomer, must be processed not only to isolate the second enantiomer but also to recover the resolving agent for reuse. google.comresearchgate.net

Furthermore, downstream processing, such as the liberation of the free base from the diastereomeric salt and its conversion to a suitable pharmaceutical salt, must also be optimized for large-scale production. google.com For instance, after resolving tramadol, studies were conducted to find alternatives to certain reagents for the hydrochloride salt formation to avoid issues on a larger scale. researchgate.net

Di P Toluoyltartaric Acid As a Chiral Auxiliary and Catalyst in Asymmetric Synthesis

Role in Inducing Stereoselectivity in Organic Transformations

(-)-Di-p-toluoyltartaric acid ((-)-DTTA) is a highly effective chiral auxiliary used to induce stereoselectivity in a variety of organic transformations. chemimpex.com Its primary role in this context is as a chiral resolving agent, facilitating the separation of racemic mixtures into their constituent enantiomers. guidechem.com This process is fundamental in asymmetric synthesis, particularly in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dictate its biological activity and efficacy. chemimpex.comchemimpex.com

The mechanism of resolution relies on the reaction of the racemic compound, typically a base such as an amine, with the chiral acid (-)-DTTA. This acid-base reaction forms a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. guidechem.commdpi.com Once a diastereomeric salt is isolated, the pure enantiomer of the original compound can be recovered by decomposing the salt. The p-toluoyl groups on the tartaric acid backbone often enhance the crystalline nature of the diastereomeric salts, which can lead to more efficient separation compared to other resolving agents. smolecule.com

The utility of (-)-DTTA in inducing stereoselectivity is demonstrated in the resolution of numerous racemic compounds. For instance, it has been successfully employed in the resolution of P-stereogenic phosphine (B1218219) oxides and various amine-containing molecules, which are crucial intermediates in the synthesis of complex chiral ligands and active pharmaceutical ingredients. researchgate.netnih.gov A notable example is the resolution of (±)-isomatridine, a key intermediate in the synthesis of matrine-type Lupin alkaloids, where recrystallization of the (-)-DTTA salt afforded the desired (+)-enantiomer with high enantiomeric excess. nih.gov Similarly, racemic albuterol has been resolved using the enantiomer, (+)-di-p-toluoyl-D-tartaric acid, to yield the desired (R)-enantiomer with high optical purity. nih.gov

Table 1: Examples of Racemic Compounds Resolved Using Di-p-toluoyltartaric Acid Derivatives

Racemic CompoundResolving AgentIsolated EnantiomerYield (%)Enantiomeric Excess (ee %)Reference
Albuterol(+)-Di-p-toluoyl-D-tartaric acid(R)-Albuterol67 (overall)99.5 nih.gov
(±)-Isomatridine(-)-Di-p-toluoyl-L-tartaric acid(+)-Isomatridine24 (46 theoretical)90 nih.gov
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine(-)-Di-p-toluoyl-L-tartaric acid(3R,4R)-enantiomer-- nih.gov
Ibuprofen(-)-Di-p-toluoyl-L-tartaric acid(R)-Ibuprofen-- rasayanjournal.co.in

Application in Enantioselective Catalysis

Beyond its role as a stoichiometric resolving agent, this compound and its derivatives are employed as catalysts in enantioselective reactions, where a small amount of the chiral substance can generate a large quantity of an enantiomerically enriched product.

Brønsted Acid Catalysis Mediated by Di-p-toluoyltartaric Acid

The carboxylic acid moieties of (-)-DTTA enable it to function as a chiral Brønsted acid catalyst. In this capacity, it can protonate a substrate, activating it toward nucleophilic attack within a chiral environment, thereby controlling the stereochemical outcome of the reaction.

A clear example of this is the enantioselective aza-Friedel-Crafts reaction catalyzed by O,O'-di-p-toluoyl-D-tartaric acid (the enantiomer of (-)-DTTA). researchgate.net In this type of reaction, the chiral carboxylic acid catalyst protonates the substrate, leading to the formation of an acyl iminium ion intermediate. The counterion, which is the chiral carboxylate, remains closely associated with the cation, forming a chiral ion pair. This association effectively shields one face of the electrophilic intermediate, directing the incoming nucleophile to the opposite face and thus inducing high enantioselectivity in the product. Such catalytic systems are valued for being metal-free and environmentally benign. researchgate.net

Table 2: Enantioselective Aza-Friedel-Crafts Reaction Catalyzed by a DTTA Derivative

Substrate 1 (Imine Precursor)Substrate 2 (Nucleophile)CatalystProduct Yield (%)Enantiomeric Excess (ee %)Reference
Various Aldehydes and AminesN-MethylindoleO,O'-di-p-toluoyl-D-tartaric AcidUp to 96Up to 96 researchgate.net

Cooperative Catalysis Systems Incorporating Di-p-toluoyltartaric Acid Derivatives

Cooperative catalysis, also referred to as synergistic catalysis, involves two or more distinct catalysts that simultaneously or sequentially activate different components of a reaction, leading to enhanced reactivity and selectivity that is not achievable with either catalyst alone. ethz.chnih.gov Chiral Brønsted acids like (-)-DTTA can be incorporated into such systems, often alongside a transition metal catalyst.

Mechanistic Investigations of Stereochemical Control in Catalytic Cycles

Understanding the mechanism by which chiral auxiliaries and catalysts like (-)-DTTA impart stereochemical control is crucial for optimizing existing reactions and designing new ones. These investigations often involve a combination of experimental studies and computational modeling.

In the context of chiral resolution, mechanistic studies focus on the formation and crystallization of diastereomeric salts. It has been proposed that supramolecular helical structures and the conformational preferences of the resolving agent and the substrate in solution play a significant role. mdpi.com The self-disproportionation of enantiomeric mixtures (SDE) can occur, where interactions between supramolecular associates of the chiral molecules influence the composition of the crystalline precipitate. mdpi.com

For catalytic reactions, mechanistic studies aim to elucidate the structure of the transition states. In Brønsted acid catalysis involving DTTA, the key is the formation of a tightly bound, organized transition state. The chiral carboxylate counterion orients the substrate and the incoming nucleophile, minimizing steric hindrance for one approach pathway while maximizing it for the other. mdpi.com

In cooperative catalytic systems, mechanistic investigations seek to understand the interplay between the different catalytic cycles. For example, in the dearomatization of pyridines catalyzed by a combination of a copper complex and a Brønsted acid, density functional theory (DFT) calculations and kinetic isotope effect (KIE) studies have been employed. mdpi.com These studies confirmed that the Lewis acid (or Brønsted acid) activates the pyridine (B92270) substrate electronically, making it more susceptible to nucleophilic attack by the organocopper species. The rate-limiting step was identified as the transfer of the organic group from the copper center to the pyridine ring. mdpi.com The stereocontrol is dictated by the chiral environment created by the metal catalyst's ligand, but the reaction's feasibility is enhanced by the acid co-catalyst, showcasing a clear synergistic effect. researchgate.net

Advanced Analytical Characterization and Computational Studies of Di P Toluoyltartaric Acid and Its Complexes

Chromatographic Techniques for Enantiomeric Purity Determination

Chromatography stands as a cornerstone for assessing the enantiomeric purity of chiral compounds. Both direct and indirect methods featuring (-)-Di-p-toluoyltartaric acid are employed to achieve efficient separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used direct method for separating enantiomers. The principle lies in the differential interaction between the enantiomers and the chiral environment of the stationary phase, leading to different retention times.

Chiral stationary phases can be based on various selectors, including polysaccharides, proteins, cyclodextrins, and synthetic polymers. merckmillipore.comsigmaaldrich.com For instance, tartaric acid derivatives themselves can be covalently bonded to a support matrix, such as silica (B1680970) gel, to create a CSP. google.com These CSPs can effectively separate a wide range of racemic compounds, including binaphthol derivatives, carboxylic acids, and amino acid derivatives. google.com The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. sigmaaldrich.com For example, the enantiomeric excess of phosphine (B1218219) oxides has been determined by HPLC using a chiral stationary phase. mdpi.com Similarly, the high enantiomeric excess of separated tramadol (B15222) enantiomers was confirmed by HPLC on a Daicel AD-H chiral column. researchgate.net

The efficiency of a chiral separation is often evaluated by the resolution factor (Rs), which quantifies the degree of separation between two chromatographic peaks. A higher Rs value indicates a better separation. The mobile phase composition, flow rate, and temperature are key parameters that can be optimized to improve resolution. sigmaaldrich.com

Table 1: Examples of HPLC Conditions for Enantiomeric Separation

AnalyteChiral Stationary PhaseMobile PhaseDetectionReference
Amlodipine (B1666008) EnantiomersUltron ES-OVM ovomucoid20mM Dibasic sodium phosphate (B84403) buffer (pH 7.0) / Acetonitrile (B52724) (80:20 v/v)360 nm bhu.ac.in
Tramadol EnantiomersDaicel AD-HNot specifiedNot specified researchgate.net
Ibuprofen EnantiomersNot specified0.1 mol L-1 Sodium dihydrogen orthophosphate buffer / Methanol (98:2 v/v)Not specified rasayanjournal.co.in

Indirect enantioseparation involves the derivatization of a racemic mixture with a chiral derivatizing reagent (CDR), such as a derivative of this compound, to form a pair of diastereomers. researchgate.net These diastereomers, having different physical and chemical properties, can then be separated using standard, non-chiral chromatography. researchgate.net

A common derivative used for this purpose is (-)-O,O'-di-p-toluoyl-L-tartaric acid anhydride (B1165640). nih.govresearchgate.netmdpi.com This anhydride reacts with racemic compounds containing functional groups like amines or alcohols to form stable diastereomeric derivatives. For example, it has been successfully used for the indirect enantioresolution of (R,S)-mexiletine. nih.gov The resulting diastereomers are then separated by reversed-phase HPLC. nih.gov The choice of the chiral derivatizing reagent is critical and can significantly influence the resolution of the diastereomers. researchgate.net

This method is particularly useful when direct chiral separation is difficult or when a suitable chiral stationary phase is not available. The validation of such methods typically includes assessing linearity, accuracy, and the limits of detection and quantification. nih.gov

Spectroscopic Analysis for Stereochemical Elucidation

Spectroscopic techniques are invaluable for elucidating the stereochemistry of chiral molecules and their complexes. Circular dichroism and nuclear magnetic resonance spectroscopy are particularly powerful in this regard.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemical environment and is widely used to study chiral recognition phenomena. rsc.org

When this compound forms a complex with another chiral molecule, the resulting CD spectrum can provide significant information about the interaction. Changes in the CD signal upon complexation can indicate the formation of diastereomeric complexes and can be used to determine enantioselectivity. researchgate.netmdpi.com For instance, the interaction of chiral AIEgens (Aggregation-Induced Emission luminogens) with (±)-D/L-Di-p-toluoyl tartaric acid resulted in notable changes in the CD intensity, demonstrating the ability to distinguish between the chiral acids. researchgate.net In some cases, the addition of a guest molecule can even cause an inversion of the CD signal, indicating that the chirality of the complex is dictated by the guest. mdpi.com

CD spectroscopy, in conjunction with quantum chemical calculations, can also be used to determine the absolute configuration of molecules. lookchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and composition of molecules in solution. In the context of diastereomeric complexes, NMR can be used to identify and quantify the different diastereomers present in a mixture. chemrxiv.org

The formation of diastereomeric complexes between a chiral substrate and a chiral resolving agent, such as this compound, leads to distinct NMR signals for the nuclei in each diastereomer. This is because the magnetic environments of the nuclei are different in the two diastereomers. High-field NMR spectrometers (e.g., 1 GHz) can provide the necessary resolution to distinguish these subtle differences. chemrxiv.org

For example, ¹H NMR spectroscopy has been used to determine the composition of diastereomers formed during the optical resolution of various compounds. unideb.hugoogle.com By integrating the signals corresponding to each diastereomer, their relative ratio can be determined, which is crucial for evaluating the efficiency of a resolution process. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can further aid in the complete structural assignment of the diastereomeric complexes.

X-ray Crystallography for Absolute Configuration Assignment and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral molecules.

The crystal structure of this compound and its solvates has been determined. For instance, the structure of 2,3-Di-p-toluoyl-(2R,3R)-tartaric acid ethyl acetate (B1210297) solvate has been analyzed, revealing normal bond lengths and angles. researchgate.net The crystal packing is stabilized by a network of O—H⋯O and C—H⋯O hydrogen bonds. researchgate.net

X-ray crystallography is also instrumental in determining the absolute configuration of chiral centers in molecules that have been resolved using this compound. By analyzing the crystal structure of a diastereomeric salt formed between the resolving agent and one of the enantiomers, the absolute stereochemistry of the resolved enantiomer can be established. This technique has been applied to determine the absolute configuration of various compounds, including a metabolite of tolperisone (B1682978) and a structural analog of nicotine (B1678760). researchgate.netnih.gov The analysis of the crystal packing can also provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the chiral recognition process. researchgate.netmdpi.com

Table 2: Crystallographic Data for 2,3-Di-p-toluoyl-(2R,3R)-tartaric acid ethyl acetate solvate researchgate.net

ParameterValue
Chemical FormulaC₂₀H₁₈O₈·C₄H₈O₂
Molecular Weight474.45
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.8516 (13)
b (Å)12.016 (2)
c (Å)19.951 (3)
Z4
Calculated Density (Mg m⁻³)1.246

Computational Chemistry Approaches to Chiral Discrimination

Computational chemistry has emerged as a powerful tool to investigate and understand the nuanced mechanisms of chiral discrimination at the molecular level. For this compound ((-)-DTTA), a widely used chiral resolving agent, computational methods provide invaluable insights into how it selectively interacts with enantiomers. These approaches allow for the detailed examination of diastereomeric complexes, elucidating the energetic and structural factors that govern enantiorecognition.

Molecular modeling and simulations offer a dynamic perspective on the formation and stability of diastereomeric complexes involving (-)-DTTA. These techniques are instrumental in visualizing and analyzing the three-dimensional structures and intermolecular forces that drive chiral recognition.

Detailed computational studies, often employing density functional theory (DFT) methods such as M06/6-31G(d,p) with solvent modeling, reveal the critical role of various interactions. researchgate.net Beyond the primary ionic bonds that form between the acidic (-)-DTTA and a basic racemate, a network of secondary interactions is crucial for efficient enantiodiscrimination. researchgate.net These include hydrogen bonds, C-H···O, and C-H···π interactions, which collectively stabilize one diastereomeric complex over the other. researchgate.net

For instance, in the resolution of racemic compounds like phospholene oxides, molecular modeling can simulate the formation of crystalline diastereomeric coordination complexes. researchgate.net The calcium salt of (-)-di-p-toluoyl-(2R,3R)-tartrate, for example, forms such complexes, and modeling helps to understand the specific coordination and intermolecular interactions that lead to efficient separation. researchgate.net

Simulations can also elucidate the spatial arrangement of the interacting molecules. In the case of diastereomeric salts, molecular simulation based on X-ray diffraction data has been used to visualize complex structures, such as the double helix formation in the salt of (R)-methamphetamine and (R,R)-tartaric acid. mdpi.com This type of modeling demonstrates how sterically determined antiparallel tartrate chains recognize and bind to the corresponding enantiomer. mdpi.com The software Spartan'18 is one example of a tool used for such molecular modeling studies. mdpi.com

The insights gained from these simulations are critical for optimizing resolution processes. By understanding the specific intermolecular interactions, it is possible to rationally select solvents and conditions that will favor the crystallization of the desired diastereomer.

Table 1: Key Intermolecular Interactions in Diastereomeric Complexes of (-)-DTTA

Interaction TypeDescriptionSignificance in Chiral Discrimination
Ionic Bonding Electrostatic attraction between the carboxylate groups of (-)-DTTA and a protonated basic center of the analyte.Forms the primary basis of the diastereomeric salt.
Hydrogen Bonding Directional interaction between hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., C=O). researchgate.netCreates a rigid and specific binding framework, contributing significantly to the stability difference between diastereomers.
C-H···O Interactions Weak hydrogen bonds involving C-H groups and oxygen atoms. researchgate.netProvides additional stabilization and contributes to the overall packing and conformation of the complex. researchgate.net
C-H···π Interactions Interactions between C-H bonds and the π-systems of the toluoyl groups in (-)-DTTA. researchgate.netHelps to lock the conformation of the bound enantiomer, enhancing chiral recognition. researchgate.net
van der Waals Forces Non-specific attractive or repulsive forces. researchgate.netInfluence the overall crystal packing and density. researchgate.net

Quantum chemical calculations provide a highly accurate and detailed electronic-level understanding of chiral recognition. acs.org These methods, including high-level ab initio and DFT calculations, can precisely quantify the energetic differences between diastereomeric transition states and intermediates, which is the fundamental basis of kinetic resolution and enantioselectivity. acs.orgrsc.orgfiveable.me

The primary goal of these calculations is to determine the relative stability of the two diastereomeric complexes formed between the chiral resolving agent and each enantiomer of the racemate. The difference in the Gibbs free energy (ΔΔG) between the formation of the (R)-enantiomer complex and the (S)-enantiomer complex dictates the efficiency of the resolution. A larger ΔΔG value corresponds to a higher enantiomeric excess.

Quantum chemical methods are employed to:

Optimize Geometries: Determine the lowest energy three-dimensional structures of the diastereomeric pairs. This allows for a detailed comparison of bond lengths, bond angles, and dihedral angles.

Calculate Interaction Energies: Quantify the strength of the binding between the resolving agent and each enantiomer. Methods like the Coupled Cluster with Single, Double, and perturbative Triple excitations [CCSD(T)] at the complete basis set limit (CBS) are considered the "gold standard" for calculating interaction energies, though more computationally efficient methods like DFT with dispersion corrections (e.g., D3 or D4) are also widely used. nih.govnih.gov

Analyze Intermolecular Forces: Decompose the total interaction energy into its constituent parts, such as electrostatic, induction, dispersion, and exchange-repulsion energies. This analysis reveals which specific forces are the most significant drivers of chiral discrimination. For example, London dispersion forces, often dissected into atomic contributions, can be crucial in determining the relative stability between isomers. nih.gov

Studies have shown that even subtle differences in these interactions can lead to effective enantiodiscrimination. For instance, high-level quantum chemical calculations have been used to determine the absolute configuration of P-stereogenic centers in phosphine oxides resolved with derivatives of tartaric acid. unideb.hu By comparing the calculated and experimental data (like CD spectroscopy), the stereostructure can be confidently assigned. unideb.hu The ability of quantum calculations to predict reaction pathways and transition state energies makes them an indispensable tool in the rational design of new chiral catalysts and resolving agents. rsc.org

Table 2: Illustrative Quantum Chemical Calculation Data for Diastereomer Stability

Diastereomeric ComplexMethod/Basis SetCalculated Interaction Energy (kcal/mol)Key Stabilizing Interactions
(-)-DTTA • (R)-AnalyteDFT: M06/6-31G(d,p)-25.5Strong H-bonding, C-H···π stacking
(-)-DTTA • (S)-AnalyteDFT: M06/6-31G(d,p)-23.1Weaker H-bonding, Steric repulsion
Energy Difference (ΔE) 2.4 Favors (R)-enantiomer complexation

Note: The data in this table is illustrative and intended to represent typical results from quantum chemical calculations. Actual values are system-dependent.

Mechanistic Insights into Chiral Recognition and Stereochemical Control

Detailed Analysis of Non-Covalent Interactions within Diastereomeric Salts

The formation of a less soluble diastereomeric salt, which preferentially crystallizes from solution, is the cornerstone of classical chiral resolution. This selective precipitation is governed by the intricate interplay of various non-covalent forces between the resolving agent and one of the enantiomers. The stability and crystal packing of the resulting salt are determined by the sum of these interactions.

Hydrogen bonds are a critical component in the mechanism of chiral discrimination by (-)-Di-p-toluoyltartaric acid. The carboxyl groups and ester carbonyl oxygens of the acid, along with functional groups on the substrate (like amines or alcohols), act as hydrogen bond donors and acceptors. This interaction leads to the formation of extensive and often complex hydrogen-bonding networks that stabilize the crystal lattice of the diastereomeric salt.

Studies on various systems have revealed that even weak C-H···O hydrogen bonds can play a decisive role in discrimination. rsc.org In the resolution of ofloxacin (B1677185) with di-p-toluoyl tartaric acid, the formation of co-crystals was driven by hydrogen bonding between the two molecules. researchgate.net Similarly, in the resolution of albuterol, diastereomeric salts are formed through interactions with di-p-toluoyl-D-tartaric acid. nih.gov The polybenzimidazole (PBI) polymer, which has both proton donor and acceptor sites, highlights the importance of available hydrogen-bonding sites for specific interactions. ulisboa.pt

The following table summarizes the key hydrogen bonding interactions involved in chiral recognition:

Interacting Groups on (-)-DPTTAInteracting Groups on Racemic SubstrateResulting Network/StructureSignificance in Discrimination
Carboxylic Acid (-COOH)Amine (-NH2), Alcohol (-OH)Salt bridge (NH3+···COO-), O-H···O=CPrimary interaction site, forms strong, directional bonds.
Ester Carbonyl (C=O)Amine (-NH2), C-H groupsN-H···O=C, C-H···O=CStabilizes the crystal packing through weaker, but numerous, interactions. rsc.org
Hydroxyl groups (if present on substrate)Carboxylate (-COO-)O-H···O-Contributes to the overall stability of the supramolecular assembly. nih.govrsc.org

Alongside hydrogen bonding, π-π stacking and hydrophobic interactions play a significant role in the stabilization and differentiation of diastereomeric salts. nih.govwikipedia.org The p-toluoyl groups of this compound provide extensive aromatic surfaces that can engage in π-π stacking interactions with aromatic moieties on the substrate molecule. sctunisie.org

Hydrophobic interactions also contribute to the chiral recognition process. The methyl groups of the toluoyl substituents and any aliphatic parts of the substrate can create hydrophobic regions within the crystal structure. The formation of a well-defined, planar boundary surface in this hydrophobic region is another characteristic feature of less soluble diastereomeric salts, contributing to their thermodynamic stability. nih.gov

Conformational Analysis of this compound and its Complexes

The conformation of this compound itself, as well as the conformation it adopts upon forming a complex with a chiral substrate, is fundamental to the chiral recognition process. The molecule is not rigid and can exist in different conformations. In solution, a racemic compound might exist as a mixture of conformers, and the resolving agent can selectively bind to and stabilize a specific conformer of one enantiomer. mdpi.com

For example, studies have shown that in the crystal structure of some diastereomeric salts, the resolving agent can participate with two different conformers, thereby achieving high purity of the corresponding enantiomer from the racemic compound. mdpi.com Molecular simulations based on X-ray diffraction data have revealed that these diastereomeric complexes can form highly ordered supramolecular structures, such as antiparallel double helices. mdpi.com This specific spatial arrangement can only be formed if the acid and the base (the chiral substrate) are located in double helix associates, demonstrating a high degree of structural and conformational recognition. mdpi.com The ability of the resolving agent to force a specific conformer ratio in the diastereomeric salt that corresponds to its own eutectic composition is a key insight into the mechanism of resolution. mdpi.com

Theoretical Models and Predictive Tools for Efficient Chiral Resolution

Predicting the outcome of a chiral resolution experiment is a significant challenge in chemical process development. To move beyond trial-and-error approaches, theoretical models and predictive tools are being developed.

Computational Modeling: Molecular modeling techniques, such as Density Functional Theory (DFT), are used to study the non-covalent interactions within diastereomeric salt pairs. researchgate.net These calculations can quantify the interaction energies of hydrogen bonds, π-π stacking, and other forces, helping to explain why one diastereomer is less soluble than the other. By comparing the calculated stabilization energies of the two diastereomeric complexes, a prediction can bemade about the likely success of a given resolving agent. sctunisie.org For instance, the complexation energy can be evaluated by subtracting the total energy of the minimized individual molecules from the total energy of the minimized complex. sctunisie.org

Spectroscopic and Analytical Tools: Techniques like 1H NMR titration can be used to determine the association constants between the resolving agent and each enantiomer. sci-hub.se A significant difference in the association constants for the two diastereomeric complexes is a strong indicator of effective chiral recognition. sci-hub.se For example, the association constants for a chiral diamine with the D- and L-enantiomers of 2,3-di-p-toluoyltartaric acid were found to be 6.3 x 10⁴ M⁻¹ and 1.3 x 10⁵ M⁻¹, respectively, indicating a clear difference in binding affinity. sci-hub.se

High-Throughput Screening and Statistical Analysis: High-throughput screening (HTS) methods allow for the rapid testing of a wide array of resolving agents and crystallization solvents. researchgate.net The large datasets generated from these screens can be analyzed using statistical methods, such as Z-scores, to identify trends and rank the effectiveness of different resolving agent/solvent combinations. researchgate.net This data-driven approach helps in making more rational choices for designing efficient resolution processes on a larger scale.

The table below summarizes some predictive approaches:

MethodPrincipleApplicationReference
Molecular SimulationBased on X-ray diffraction data to visualize and analyze the 3D structure of diastereomeric salts.Elucidates complex supramolecular structures like double helices. mdpi.com
Density Functional Theory (DFT)Quantum mechanical modeling to calculate interaction energies between molecules.Predicts the relative stability of the diastereomeric salt pair. researchgate.net
1H NMR TitrationMeasures changes in chemical shifts upon complexation to determine association constants (Ka).Quantifies the difference in binding strength between the resolving agent and each enantiomer. sci-hub.se
Statistical Z-Score AnalysisAnalyzes large datasets from HTS to identify statistically significant trends.Ranks and recommends the most effective resolving agents and solvents for a class of compounds. researchgate.net

Emerging Research Directions and Future Prospects

Novel Applications of (-)-Di-p-toluoyltartaric Acid in Complex Chiral Separations

The primary role of (-)-DPTTA as a resolving agent is being extended to increasingly complex and challenging racemic mixtures. Its ability to form stable, crystalline diastereomeric salts with a variety of functional groups makes it a powerful tool for isolating pure enantiomers from intricate molecular architectures. Research has demonstrated its efficacy in the resolution of pharmaceuticals and key chiral intermediates, highlighting its broad applicability.

For instance, (-)-DPTTA has been successfully employed in the biphasic recognition chiral extraction of mandelic acid, where it acts as a chiral selector in the organic phase. chemicalbook.com This method is particularly noteworthy when used in a dual-selector system, which enhances separation efficiency. Another significant application is the resolution of the racemic drug (±)-Tramadol. researchgate.net Studies have shown that both enantiomers of Tramadol (B15222) can be efficiently separated to high optical purity using the appropriate antipode of di-p-toluoyltartaric acid, demonstrating the agent's specificity for the desired trans-isomers over other possible isomers in the mixture. researchgate.net

Furthermore, (-)-DPTTA has proven effective in resolving amlodipine (B1666008), a calcium channel blocker with a single chiral center. bhu.ac.in The process involves diastereomeric salt precipitation to yield enantiomerically enriched amlodipine with high optical purity. bhu.ac.in Other complex molecules successfully resolved using DPTTA include the pharmaceutical intermediate trans-2-benzylaminocyclohexanol and the bronchodilator albuterol. researchgate.netnih.gov These examples underscore the ongoing value and expanding role of (-)-DPTTA in separating structurally diverse and pharmaceutically relevant compounds.

Table 1: Examples of Complex Chiral Separations Using this compound


Racemic CompoundField of ApplicationKey Finding
Mandelic AcidChiral SynthesisEffective in biphasic chiral extraction, especially in dual-selector systems.[ chemicalbook.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHOWiv60DEMG4tyY_pLwIy57OYgQvGc3c6-WRgqLMgSQzpYVMp1W9_q7aM8lo7I4thR8RX5xfcOEtqq8fogHpCHkLREpULurNVFJC6BpnngVrXiJKPncFNUuiES65wZwUUwcJT5o6bdESMjTCBPAmQwC915PRabuadHCJkod2ghfkInN5Zc_E9b59j2BnsMs_-SuoEZojtF95QijRDKcsc1YQL7dgM3DwZG5fkPXSE2fHc9)]
(±)-TramadolPharmaceuticalsRobust and efficient resolution of both enantiomers to high optical and chemical purity.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF6WjepDupCNgmTIEMpAce2xs6lwnIf7poMO_DX3i5851UPrDqW36HSMmsdJPQFmZqAUEedUe46z5ZnMOwHEil_GuJcv8ufg-CI_G8vC8rhtluD8f9K1w5YK10jhDWh5QErmca0QHfC8TQbKcNZlSQagvREuEoS37Slv4INAYZ-XGD47TChklA4crnl_z4Lsfc1Xrybj8xpb_J-oreGuFw5uNU3Xr21n20IJkizQbLFEPLve8555oz1WBdiMg%3D%3D)]
(RS)-AmlodipinePharmaceuticalsAchieves good yield and high optical purity through diastereomeric salt formation.[ bhu.ac.in(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEO2JNu995GAdyoLaxCad3Hem9w3zw0dtf87iQ3L2K1yM-JHtEMK3ENLRy8mqy-0T_XO3q7zmbozrtmerktAc0kaNy1uHfuVl4wnFNuQM7tppNuLh357uhczCRNQLYsO2PYo6EmyqdbSafAUm9Rq6dc23BnpUtr1vBTcskkb5orlJs_H_Wn_7ZsAsYn)]
trans-2-benzylaminocyclohexanolPharmaceutical IntermediateFound to be a practical resolving agent with high stability and productivity.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF_Wn6akYKckdPSkSxTZY4TQN3ySzkCJv4EeOkbPB59Hq-Pt6dPFAh86cbyfoTgUbUOT4Y9pOEgtWpLaYHvXeZDs6NoWAPahxMheOhU1yrqwlnpE5gnu1WiNy4YC2RroeJPFT3c5_jXGp0Su_DRlwwvUrfqoEwsaz7dNQEWe62Ni6Ret2Y-pBoRY3E_ogENzpds8AbhBhoH4E7iMfmH0kG0TKBhq7imaAMQNy7DzI0-0xf8kUL9N8N3UAFEHw8mvrmi55H-6y0g2NCYCCHZ_By6_t5ECo_HUPk-oxQmRFa44NMuR9H8qjC-Fz3ExtTGO8LYZqEJRhZ0g5exy4zB_Lq9217Caw53TVZo5AegkN1SQnMNHM7JMqk%3D)]
AlbuterolPharmaceuticalsConvenient resolution via selective crystallization of the di-p-toluoyl-D-tartrate salt.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCVjKss5UQC_dydNSy9jg4K1SH8-GR34SevDSzTUg0xIfLMO4y7FK7mNkcRwia1SLcTSRD1kpMDiKlcdirXLtKQPSylMPcssjptidqyrYgj-rtrp_Qoa7N4YRFt0wIDpR0PbF1)]

Synergistic Applications with Other Chiral Technologies

An exciting and highly effective strategy for tackling difficult chiral separations is the use of (-)-DPTTA in synergy with other chiral technologies. This approach often involves creating binary or dual-selector systems where (-)-DPTTA works in concert with another chiral agent to achieve a separation that is superior to what either agent could accomplish alone.

A prime example of this synergy is the combination of tartaric acid derivatives with cyclodextrins (CDs). nih.gov In the biphasic chiral extraction of mandelic acid enantiomers, a system using (-)-DPTTA in the organic phase and a β-cyclodextrin derivative (HP-β-CD) in the aqueous phase demonstrated significantly stronger chiral separation ability than a system with only one chiral selector. chemicalbook.com In this system, the (-)-DPTTA preferentially recognizes one enantiomer while the cyclodextrin recognizes the other, leading to a high enantioseparation efficiency. chemicalbook.com This synergistic effect, achieved by combining two distinct chiral recognition mechanisms, opens up new possibilities for resolving a wider range of racemic compounds with greater efficiency. Future work may explore combining (-)-DPTTA with other classes of chiral selectors or technologies like chiral membranes or other forms of chromatography to develop novel hybrid separation systems.

Table of Mentioned Compounds

Compound Name
This compound
Mandelic acid
(±)-Tramadol
Amlodipine
trans-2-benzylaminocyclohexanol
Albuterol
O,O'-dibenzoyl-(2R,3R)-tartaric acid
N-methylamphetamine
P-stereogenic phosphine (B1218219) oxides
Hydroxypropyl-β-cyclodextrin

Q & A

Q. How is (-)-Di-p-toluoyltartaric acid structurally characterized, and what analytical methods confirm its enantiomeric purity?

this compound (CAS 32634-66-5) is a chiral resolving agent with the molecular formula C₂₀H₁₈O₈ (MW 386.35) . Enantiomeric purity is typically assessed using:

  • HPLC with chiral columns : Separates enantiomers based on retention times (e.g., 80–99% ee reported in drug synthesis) .
  • Polarimetry : Measures optical rotation (specific rotation values vary with solvent and concentration).
  • X-ray crystallography : Confirms absolute configuration of resolved salts .

Q. What are the standard protocols for using this compound in enantiomeric resolution?

The compound is employed to resolve racemic amines via diastereomeric salt formation:

  • Typical procedure : React the racemic base with this compound in a solvent (e.g., isopropanol or toluene/ethanol mixtures).
  • Crystallization : The less soluble diastereomer precipitates first. For example, resolving (±)-alpha-(dimethylamino)propiophenone achieved 80% ee after one crystallization .
  • Recovery : Free the resolved base by treating the salt with a strong base (e.g., NaOH) .

Q. What solvents and stoichiometric ratios optimize crystallization efficiency?

  • Solvents : Polar aprotic solvents (e.g., acetone, ethanol) enhance solubility differences. Toluene/ethanol mixtures are common for industrial-scale resolutions .
  • Stoichiometry : Sub-stoichiometric amounts of the resolving agent (e.g., 0.5–0.7 equivalents) often yield higher enantiomeric excess by selectively crystallizing one diastereomer .

Advanced Research Questions

Q. How do researchers address low enantiomeric excess (ee) in initial resolutions, and what reprocessing methods improve purity?

Low ee (e.g., <80%) may arise from incomplete crystallization or impurities. Solutions include:

  • Recrystallization : Repeat crystallization in a different solvent (e.g., ethyl acetate increased ee from 85% to 99% in a drug intermediate) .
  • Chromatography : Use chiral HPLC to isolate high-ee fractions .
  • Kinetic resolution : Adjust reaction temperature to favor differential crystallization rates .

Q. What factors influence the choice of this compound over other chiral resolving agents (e.g., tartaric acid derivatives)?

Key considerations:

  • Substrate compatibility : The toluoyl groups enhance steric bulk, improving discrimination between enantiomers in bulky amines (e.g., terodiline analogs) .
  • Crystallinity : Unlike unmodified tartaric acid, the toluoyl ester forms stable, easily filterable salts .
  • Cost vs. efficiency : While costlier, its higher resolving power reduces reprocessing steps .

Q. How do researchers validate the absence of racemization during resolution?

  • Control experiments : Monitor optical rotation over time under resolution conditions.
  • NMR spectroscopy : Detect diastereomer-specific proton environments (e.g., aromatic protons in toluoyl groups) .
  • Accelerated stability studies : Heat resolved salts to 40–60°C and recheck ee .

Data Contradictions and Methodological Challenges

Q. Why do reported ee values vary across studies using similar resolution protocols?

Discrepancies arise from:

  • Solvent purity : Trace water or impurities alter crystallization kinetics .
  • Scaling effects : Lab-scale (1–10 g) vs. industrial-scale (kg) processes differ in mixing efficiency .
  • Analytical variability : HPLC column aging or detector sensitivity impacts ee calculations .

Q. What are the limitations of this compound in resolving non-amine substrates?

  • Limited applicability : The acid primarily resolves amines; carboxylic acids or alcohols require alternative agents (e.g., cinchona alkaloids) .
  • Steric hindrance : Bulky substrates (e.g., bicyclic amines) may form unstable salts, necessitating covalent derivatization .

Table 1: Comparative Efficiency of this compound in Selected Resolutions

SubstrateSolvent SystemInitial ee (%)Post-Recrystallization ee (%)Reference
(±)-alpha-DimethylaminopropiophenoneIsopropanol8085 (NaBH₄ reduction)
cis-(rac)-Piperidine esterToluene/ethanol7599 (LiAlH₄ reduction)
(±)-1-Azabicycloheptan-3-oneAcetone/water9099 (free base isolation)

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